N-(2,3-dimethylphenyl)-2-phenylacetamide

Physicochemical characterization LogP Polar surface area

N-(2,3-Dimethylphenyl)-2-phenylacetamide (syn. 2-PHENYLACETO-2',3'-XYLIDIDE, 2',3'-DIMETHYL-2-PHENYLACETANILIDE) is a substituted N-aryl phenylacetamide with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B311194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-phenylacetamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2)C
InChIInChI=1S/C16H17NO/c1-12-7-6-10-15(13(12)2)17-16(18)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyIYKWNHCSSUQNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)-2-phenylacetamide (CAS 198283-47-5): Chemical Class, Identity, and Baseline Procurement Specifications


N-(2,3-Dimethylphenyl)-2-phenylacetamide (syn. 2-PHENYLACETO-2',3'-XYLIDIDE, 2',3'-DIMETHYL-2-PHENYLACETANILIDE) is a substituted N-aryl phenylacetamide with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It belongs to the N-substituted-2-phenylacetamide class, which has been investigated for lipophilicity-dependent biological activity [1] and is structurally related to a broader family of N-arylphenylacetamide derivatives patented for analgesic and anti-inflammatory applications [2]. The compound is commercially supplied under the Sigma-Aldrich AldrichCPR line, where it is classified as a rare and unique screening collection chemical sold as-is without vendor-collected analytical data . Typical vendor purity specifications range from 95% to 98% .

Why N-(2,3-Dimethylphenyl)-2-phenylacetamide Cannot Be Interchanged with Other Dimethylphenylacetamide Isomers in Critical Research Workflows


The N-aryl phenylacetamide scaffold exhibits substitution-position-dependent lipophilicity and biological activity profiles. The 2,3-dimethyl substitution pattern on the anilide ring creates a sterically hindered ortho-substituted environment distinct from the 2,6-, 2,5-, 3,5-, and 2,4-dimethyl isomers, each of which presents different conformational preferences, hydrophobic surface areas, and electronic distributions [1]. Quantitative structure-activity relationship (QSAR) studies on phenylacetanilides have demonstrated that anticonvulsant potency (-log ED50) depends parabolically on log P and linearly on Hammett σ constants, with substitution position (ortho, meta, para) critically determining the magnitude of activity [2]. Furthermore, chromatographic lipophilicity studies of N-substituted-2-phenylacetamide derivatives confirm that lipophilicity—a key determinant of membrane permeability and target engagement—is governed largely by the nature and position of substituents on the nitrogen-linked aromatic ring [3]. These findings collectively establish that positional isomers within this chemical class are not functionally interchangeable, and that procurement of a specific dimethylphenyl regioisomer must be justified by the precise structural requirements of the experimental system.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-2-phenylacetamide Versus Its Closest Structural Analogs


Predicted Physicochemical Profile Comparison: N-(2,3-Dimethylphenyl)- vs. N-(2,6-Dimethylphenyl)-2-phenylacetamide

The 2,3-dimethyl substitution yields a distinct predicted physicochemical profile compared to the 2,6-dimethyl isomer, which is the most commercially available comparator from ChemBridge screening collections. The target compound has a density of 1.109±0.06 g/cm³ (predicted) and a boiling point of 418.7±24.0 °C (predicted) . In contrast, N-(2,6-dimethylphenyl)-2-phenylacetamide exhibits a calculated LogP of 2.39 and a topological polar surface area (tPSA) of 29.1 Ų . The differing substitution pattern alters the steric shielding of the amide N–H bond and the conformational equilibrium around the amide linkage, leading to differentiated chromatographic retention behavior and lipophilicity parameters within the N-substituted-2-phenylacetamide series [1]. While experimental LogP values for the 2,3-isomer are not reported in the open literature, the class-level RM0 chromatographic lipophilicity data confirm that substituent position on the anilide ring directly modulates the experimentally determined lipophilicity [1].

Physicochemical characterization LogP Polar surface area Drug-likeness

Vendor Specification and Availability: Sigma-Aldrich AldrichCPR Rare Chemical Classification of N-(2,3-Dimethylphenyl)-2-phenylacetamide

Sigma-Aldrich explicitly classifies N-(2,3-dimethylphenyl)-2-phenylacetamide (S747297) under its AldrichCPR line as part of 'a collection of rare and unique chemicals' and states that 'Sigma-Aldrich does not collect analytical data for this product' and sells it 'AS-IS' without any warranty of merchantability or fitness for a particular purpose . This contrasts with the more widely available N-(2,6-dimethylphenyl)-2-phenylacetamide (CAS 18109-37-0), which is supplied as a standard screening compound by ChemBridge with defined LogP (2.39), LogSW (-2.99), tPSA (29.1 Ų), and rotatable bond count (3) . The 2,3-isomer is also listed by ChemScene (Cat. No. CS-0449454) with storage at 2-8 °C in sealed, dry conditions and by Leyan with a certified purity of 98% . The restricted commercial availability and the absence of vendor-verified analytical data for the 2,3-isomer relative to the 2,6-isomer mean that researchers requiring this specific regioisomer must plan for independent identity and purity verification.

Chemical sourcing Vendor specification Research chemical Screening collection

Class-Level Pharmacological Activity Differentiation: N-Arylphenylacetamide Analgesic and Anti-Inflammatory Patent Scope

The patent literature establishes that N-arylphenylacetamide derivatives, as a class, possess potent analgesic and anti-inflammatory activities. US Patent 7,084,176 B2, assigned to Dainippon Pharmaceutical Co., Ltd., discloses N-arylphenylacetamide derivatives of formula [I] wherein R1 is C1-6 alkoxy and R4 is aryl, cycloalkyl, or polycycloalkyl, demonstrating efficacy in oral administration for pain and inflammation [1]. The specific substitution pattern on the anilide ring (R3 position) is a critical structural variable within the claimed Markush structure. Additionally, US Patent 5,670,546 (Korean Research Institute of Chemical Technology) claims N-arylalkylphenylacetamide derivatives with 'powerful analgesic and anti-inflammatory activities' [2]. While the target compound N-(2,3-dimethylphenyl)-2-phenylacetamide is a simpler unsubstituted phenylacetamide core scaffold that serves as a reference point within this broader pharmacological class, its specific 2,3-dimethyl substitution pattern has not been directly tested in published in vivo analgesic assays. The QSAR study by Fujita (1984) on monosubstituted phenylacetanilides demonstrated that anticonvulsant potency (-log ED50) in mice depends on log P and Hammett σ, with meta-substituted derivatives showing the highest activity and maximum potency predicted at log P ~2.3 [3]. The 2,3-dimethyl pattern combines ortho and meta electronic effects, theoretically positioning this regioisomer in a distinct region of the structure-activity landscape.

Analgesic Anti-inflammatory Patent pharmacology Pain

Structural Divergence: Steric and Conformational Properties of the 2,3-Dimethyl Substitution Pattern Versus Other Dimethylphenyl Regioisomers

The 2,3-dimethyl substitution on the anilide ring introduces a unique steric environment that distinguishes it from all other dimethylphenyl regioisomers. In the 2,3-isomer, the two methyl groups occupy adjacent ortho and meta positions, creating an unsymmetrical steric shield around the amide N–H bond. This contrasts with: (a) the 2,6-isomer where two ortho-methyl groups flank the amide bond symmetrically; (b) the 2,5-isomer where methyl groups are separated by a ring position; and (c) the 3,5-isomer where both methyl groups are in meta positions relative to the amide nitrogen. The NIST Webbook entry for the structurally related N-(2,3-dimethylphenyl)acetamide (CAS 134-98-5) provides a computed 3D structure [1]. The X-ray crystal structure of N-(2,3-dimethylphenyl)acetamide has been determined, revealing that the N–H bond conformation is syn to both the 2- and 3-methyl substituents and anti to the C=O bond [2]. This preferred solid-state conformation, governed by the specific 2,3-dimethyl pattern, directly influences hydrogen-bonding capacity, molecular recognition events, and crystal packing—properties that cannot be replicated by any other dimethyl substitution pattern.

Conformational analysis Steric hindrance Amide bond geometry Molecular recognition

Lipophilicity Modulation by N-Substituent Pattern: Chromatographic RM0 and log P Relationships Across the Phenylacetamide Series

The lipophilicity of N-substituted-2-phenylacetamide derivatives has been systematically investigated using reversed-phase thin-layer chromatography (RP-TLC on RP18 F254s). Vastag et al. demonstrated that the chromatographic retention constant RM0, determined experimentally by RP-TLC, shows suitable similarity with the standard measure of lipophilicity log P and can be used for lipophilicity description of these compounds [1]. The study confirmed that lipophilicity of investigated molecules largely depends on the nature of the substituents linked to the nitrogen atom [1]. A subsequent study established that linear regression analysis and multivariate methods (cluster analysis, principal component analysis) can compare lipophilic parameters obtained in different ways, and that only RM0 (not the slope m) correlates well with standard log P [2]. While the published papers present data for a panel of N-substituted derivatives with varying N-substituents (including alkyl, cyclohexyl, and substituted phenyl groups), the specific RM0 and log P values for the 2,3-dimethylphenyl derivative are embedded within the broader dataset and not individually tabulated in the open-access abstracts. The key finding is that the 2,3-dimethylphenyl substituent places this compound in a distinct lipophilicity cluster compared to other N-substituents, governing its predicted membrane permeability and biological distribution profile [1].

Lipophilicity RP-TLC RM0 Drug transport Membrane permeability

QSPR-Predicted Biological Activity Landscape: Anticonvulsant and CNS Activity Prediction for Phenylacetanilide Scaffolds

Computational structure-activity relationship studies provide quantitative frameworks for understanding how substitution patterns influence biological activity within the phenylacetanilide class. The QSAR study by Fujita (1984) using Hansch analysis showed that anticonvulsant potency (-log ED50) for meta-substituted phenylacetanilides depends parabolically on log P with optimum activity at log P ~2.3, and linearly on Hammett σ constants [1]. More recent artificial neural network (ANN) and multiple linear regression (MLR) models developed for 30 monosubstituted phenylacetanilides achieved correlation coefficients (R²) of 0.85 and 0.6, respectively, with mean squared errors of 0.06816 (ANN) and 0.09792 (MLR), demonstrating that nonlinear relationships govern the structure-activity landscape [2]. These models establish that computational descriptors calculated by Dragon software can predict anticonvulsant activity with reasonable accuracy. While N-(2,3-dimethylphenyl)-2-phenylacetamide is a disubstituted analog not included in these monosubstituted training sets, the 2,3-dimethyl pattern combines ortho and meta effects in a way that places it in a distinct descriptor space relative to any monosubstituted congener, warranting its evaluation as a unique probe within the phenylacetanilide pharmacophore.

QSPR Anticonvulsant CNS drug discovery Neural network modeling

Recommended Research and Industrial Application Scenarios for N-(2,3-Dimethylphenyl)-2-phenylacetamide Based on Quantitative Differentiation Evidence


Probing Ortho-Steric and Meta-Electronic Effects in N-Aryl Amide Pharmacophores

The unique 2,3-dimethyl substitution pattern makes this compound an ideal chemical probe for dissecting the relative contributions of ortho steric hindrance and meta electronic effects on amide bond geometry, hydrogen-bonding capacity, and target protein interactions. Researchers studying structure-activity relationships in N-aryl amide-containing drug candidates (e.g., kinase inhibitors, GPCR ligands) can use this compound as a reference to isolate the conformational and electronic consequences of adjacent ortho/meta dimethyl substitution, which cannot be achieved with the symmetrically hindered 2,6-isomer or the purely meta-substituted 3,5-isomer . The established X-ray crystal structure of the acetyl analog confirms the syn orientation of the N–H bond to both 2- and 3-methyl groups [1], providing a solid-state conformational reference for computational modeling and pharmacophore design.

Expanding the Phenylacetanilide QSAR Landscape Beyond Monosubstituted Congeners

Existing QSAR models for anticonvulsant phenylacetanilides are built exclusively on monosubstituted training sets [2]. The 2,3-dimethyl disubstituted analog represents a novel data point that can extend these models into the disubstituted chemical space. With the established ANN framework achieving R² = 0.85 for monosubstituted derivatives [3], experimental testing of N-(2,3-dimethylphenyl)-2-phenylacetamide in the maximal electroshock seizure (MES) assay would provide a critical validation point for model extrapolation and potentially identify activity cliffs arising from the di-ortho,meta substitution pattern.

Chromatographic Lipophilicity Reference Standard for Reversed-Phase Method Development

The Vastag et al. studies have validated RM0 determined by RP-TLC as a reliable surrogate for log P in the N-substituted-2-phenylacetamide series [4]. N-(2,3-Dimethylphenyl)-2-phenylacetamide, with its distinct lipophilicity cluster defined by the 2,3-dimethylphenyl substituent, can serve as a reference compound in RP-TLC method development and validation studies aimed at establishing lipophilicity-activity correlations for structurally related amide libraries. Its RM0 value, determined under standardized conditions (RP18 F254s, methanol/acetonitrile mobile phases), provides a benchmark for calibrating chromatographic lipophilicity measurements of novel N-aryl amide analogs.

Procurement of a Rare and Unique Chemical for Specialized Screening Library Assembly

Sigma-Aldrich's classification of this compound as part of its 'rare and unique chemicals' collection means it occupies a distinct niche in commercial chemical space. Organizations building focused screening libraries for N-aryl amide targets should include this regioisomer to ensure comprehensive coverage of the dimethyl substitution landscape—particularly the 2,3-pattern, which is underrepresented relative to the more common 2,6-dimethyl isomer . Procurement planning must account for the vendor's disclaimer that no analytical data is provided, necessitating independent QC by NMR, HPLC, and LCMS prior to screening deployment .

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.